N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro-substituted phenyl ring and an indole moiety, which are connected through an oxoacetamide linkage. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methylaniline and 2-methylindole.
Formation of Intermediate: The first step involves the acylation of 2-methylindole with an acyl chloride derivative to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 3-chloro-4-methylaniline under specific reaction conditions, such as the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common. Additionally, industrial production may involve the use of alternative solvents and reagents to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool to study various biological processes and pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other valuable compounds and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
- N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the specific combination of the chloro-substituted phenyl ring and the indole moiety This structural arrangement imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-10-7-8-12(9-14(10)19)21-18(23)17(22)16-11(2)20-15-6-4-3-5-13(15)16/h3-9,20H,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXNLKFMGCQZDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)C2=C(NC3=CC=CC=C32)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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